methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate is a chemical compound with the molecular formula C12H14N2O5. It is also known by its systematic name, benzoic acid, 4-nitro-3-[[(2S)-2-oxetanylmethyl]amino]-, methyl ester . This compound is characterized by the presence of a nitro group, an oxetane ring, and a benzoate ester, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
The synthesis of methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate involves several stepsThe reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, and oxetane derivatives for the subsequent steps . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the ester group, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate can be compared with similar compounds such as:
Methyl 4-nitrobenzoate: Lacks the oxetane ring, making it less versatile in certain chemical reactions.
Methyl 3-aminobenzoate:
Oxetan-2-ylmethylamine: Lacks the benzoate ester, limiting its use in esterification reactions
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its versatility and wide range of applications.
Eigenschaften
Molekularformel |
C12H14N2O5 |
---|---|
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate |
InChI |
InChI=1S/C12H14N2O5/c1-18-12(15)8-2-3-11(14(16)17)10(6-8)13-7-9-4-5-19-9/h2-3,6,9,13H,4-5,7H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
HTYWVEUBCLGQES-VIFPVBQESA-N |
Isomerische SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NC[C@@H]2CCO2 |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NCC2CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.